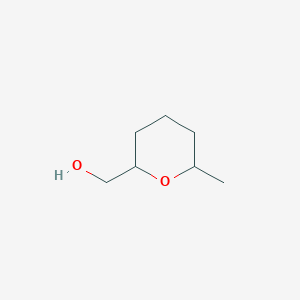
(6-Methyloxan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyloxan-2-yl)methanol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxane, featuring a methanol group attached to the second carbon of the oxane ring and a methyl group attached to the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyloxan-2-yl)methanol typically involves the reaction of 6-methyltetrahydropyran with formaldehyde under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methyloxan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 6-Methyloxan-2-carboxylic acid or 6-methyloxan-2-aldehyde.
Reduction: 6-Methyloxane.
Substitution: 6-Methyloxan-2-yl halides or amines.
Aplicaciones Científicas De Investigación
(6-Methyloxan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (6-Methyloxan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methyloxan-2-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(6-Methyloxan-2-yl)chloride: Similar structure but with a chloride group instead of a hydroxyl group.
(6-Methyloxan-2-yl)acetate: Similar structure but with an acetate group instead of a hydroxyl group.
Uniqueness
(6-Methyloxan-2-yl)methanol is unique due to its specific combination of a hydroxyl group and a methyl-substituted oxane ring. This combination imparts distinct chemical properties, such as solubility and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(6-methyloxan-2-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-6-3-2-4-7(5-8)9-6/h6-8H,2-5H2,1H3 |
Clave InChI |
QQMNGJDCGZZYLN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















